molecular formula C25H26ClFN4O5 B1664248 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride CAS No. 148201-60-9

3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride

Cat. No. B1664248
M. Wt: 516.9 g/mol
InChI Key: UFBYBJURMXBKFU-VWJDFLIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 74932 is an inhibitor of DNA topoisomerases. It is a quinolone antibacterial agentand inhibitor of topoisomerase II enzyme. A-74932 possesses good activity in vivo against both systemic tumour and subcutaneously implanted murine solid tumours as well as human tumour xenografts.

Scientific Research Applications

Antibacterial Properties

The compound's derivatives have been studied for their antibacterial properties. For instance, pyridonecarboxylic acids, closely related to this compound, have been found effective as antibacterial agents, especially against Gram-positive and Gram-negative pathogens. The study of these derivatives' structure-activity relationships has revealed their significant antibacterial potential (Cecchetti et al., 1987).

Anti-Inflammatory and Analgesic Effects

Some derivatives of this compound, specifically in the family of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenoxazine, have demonstrated dual inhibitory effects on cyclooxygenase and 5-lipoxygenase pathways. This inhibition is crucial in arachidonic acid metabolism and has shown potential for anti-inflammatory and analgesic applications (Mylari et al., 1990).

Antimicrobial and Antimycobacterial Activities

Derivatives of this compound have also been tested for antimicrobial and antimycobacterial activities. Specific compounds within this chemical family have shown effectiveness against organisms like Staphylococcus aureus, Mycobacterium luteum, and various mycobacterial strains. These findings point to the potential use of these compounds in treating infectious diseases (Mickevičienė et al., 2015).

Potential in Reducing Superoxide Anion

There has been research indicating that derivatives of this compound could be effective in generating superoxide anion, particularly when photoinduced. This finding could have implications in fields like photochemistry and cellular biology (Nishikimi et al., 1978).

properties

CAS RN

148201-60-9

Product Name

3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride

Molecular Formula

C25H26ClFN4O5

Molecular Weight

516.9 g/mol

IUPAC Name

10-[2-(2-aminopentanoylamino)pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride

InChI

InChI=1S/C25H25FN4O5.ClH/c1-2-6-16(27)24(32)28-19-9-5-10-29(19)21-15(26)11-13-20-23(21)35-18-8-4-3-7-17(18)30(20)12-14(22(13)31)25(33)34;/h3-4,7-8,11-12,16,19H,2,5-6,9-10,27H2,1H3,(H,28,32)(H,33,34);1H

InChI Key

UFBYBJURMXBKFU-VWJDFLIZSA-N

SMILES

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl

Canonical SMILES

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 74932;  A-74932;  A74932

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 2
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 3
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 4
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 5
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 6
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride

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